molecular formula C13H29NO.C2H4O2<br>C15H33NO3 B1594530 3-(Isodecyloxy)propylammonium acetate CAS No. 28701-67-9

3-(Isodecyloxy)propylammonium acetate

Cat. No.: B1594530
CAS No.: 28701-67-9
M. Wt: 275.43 g/mol
InChI Key: BOKTVFODBQQGIH-UHFFFAOYSA-N
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Description

3-(Isodecyloxy)propylammonium acetate is an organic compound with the molecular formula C15H33NO3. It is known for its unique structure, which includes a propylammonium group attached to an isodecyloxy chain and an acetate group. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isodecyloxy)propylammonium acetate typically involves the reaction of 3-(isodecyloxy)propylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{3-(Isodecyloxy)propylamine} + \text{Acetic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Isodecyloxy)propylammonium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or aldehydes, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(Isodecyloxy)propylammonium acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a surfactant in cell culture.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 3-(Isodecyloxy)propylammonium acetate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. Additionally, its surfactant properties enable it to disrupt cell membranes, leading to changes in cell permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(11-Methyldodecoxy)propylammonium acetate
  • 3-(Isotridecyloxy)propylammonium acetate
  • 3-(8-Methylnonyl)oxypropan-1-amine acetate

Uniqueness

3-(Isodecyloxy)propylammonium acetate is unique due to its specific isodecyloxy chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

28701-67-9

Molecular Formula

C13H29NO.C2H4O2
C15H33NO3

Molecular Weight

275.43 g/mol

IUPAC Name

3-(8-methylnonoxy)propylazanium;acetate

InChI

InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4)

InChI Key

BOKTVFODBQQGIH-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOCCCN.CC(=O)O

Canonical SMILES

CC(C)CCCCCCCOCCC[NH3+].CC(=O)[O-]

28701-67-9

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Isodecyloxy)propylammonium acetate
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3-(Isodecyloxy)propylammonium acetate
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3-(Isodecyloxy)propylammonium acetate
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3-(Isodecyloxy)propylammonium acetate
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3-(Isodecyloxy)propylammonium acetate
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3-(Isodecyloxy)propylammonium acetate

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